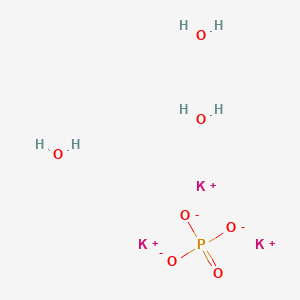

磷酸钾三水合物

描述

Potassium phosphate trihydrate (K3PO4·3H2O) is an inorganic compound that is composed of three atoms of potassium, one atom of phosphorus, and three molecules of water. It is a white crystalline powder with a melting point of 221°C and a density of 2.35 g/cm3. Potassium phosphate trihydrate is used in a variety of applications, including as a buffer in biochemical experiments, as a fertilizer, and in the manufacture of pharmaceuticals.

科学研究应用

光学和电子性质:

- KDP 已广泛用于电光开关和激光光谱中,以调制激光辐射的频率。研究表明,制造过程中的外部应力会引起 KDP 的光学和电子性质的变化,包括吸收系数、带隙、折射率、介电函数和等离子体能量 (Mylvaganam 和 Zhang,2019 年)。

激光损伤:

- KDP 广泛用于高功率激光频率转换,但受其特性低激光损伤阈值的限制。研究表明,这种损伤与外来杂质夹杂有关,特别是在 KDP 在含有有机杂质的溶液中生长时 (Singleton 等人,1988 年)。

力学和断裂性质:

- 已经研究了 KDP 的力学性质,包括显微硬度和断裂韧性。晶体的不同面上裂纹尺寸存在显着的各向异性,(100) 面上的裂纹比 (001) 面上的裂纹更长 (Fang 和 Lambropoulos,2004 年)。

生长和成核动力学:

- 已经研究了杂质对 KDP 的生长和成核动力学、表面形态、结构、光学和力学性质的影响。发现尿素和 KCl 等杂质会影响生长速率和晶体质量 (Podder,2002 年)。

摩擦和磨损机理:

- 通过纳米划痕对 KDP 的摩擦和磨损机理的研究表明,当划痕载荷较低时,粘附力起着重要作用。这些发现提供了材料在不同载荷条件和压头类型下的行为见解 (Zhang 等人,2015 年)。

作用机制

Target of Action

The primary targets of Potassium Phosphate Trihydrate are the biochemical functions in the body. It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .

Mode of Action

Potassium Phosphate Trihydrate exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion . Potassium, a major cation of intracellular fluid, is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Biochemical Pathways

Potassium Phosphate Trihydrate affects the biochemical pathways related to calcium levels, acid-base equilibrium, and renal excretion of hydrogen ion . It also plays a role in nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Pharmacokinetics

Potassium Phosphate Trihydrate is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted in urine, with over 80% to 90% of the dose reabsorbed by the kidney . Small amounts are also excreted through the skin and feces .

Result of Action

The action of Potassium Phosphate Trihydrate results in the regulation of calcium levels, acid-base balance, and renal excretion of hydrogen ion . It also influences nerve impulse conduction, muscle contraction, renal function, carbohydrate metabolism, and gastric secretion .

Action Environment

The action, efficacy, and stability of Potassium Phosphate Trihydrate can be influenced by environmental factors. For instance, it is stable in air but decomposes when heated . It is soluble in water, forming a clear, colorless solution . Therefore, the environment in which Potassium Phosphate Trihydrate is stored and used can impact its effectiveness.

属性

IUPAC Name |

tripotassium;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h;;;(H3,1,2,3,4);3*1H2/q3*+1;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYAGQLBFUTMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593475 | |

| Record name | Potassium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22763-03-7 | |

| Record name | Potassium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

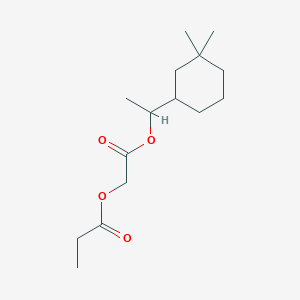

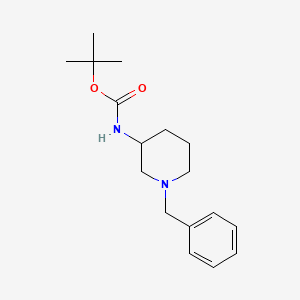

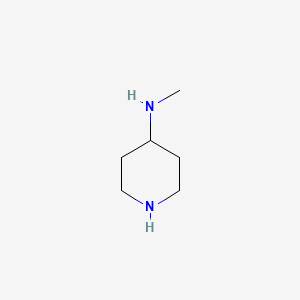

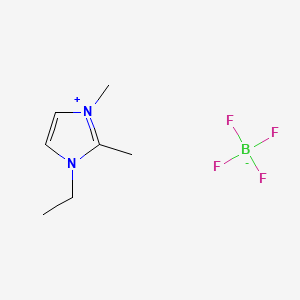

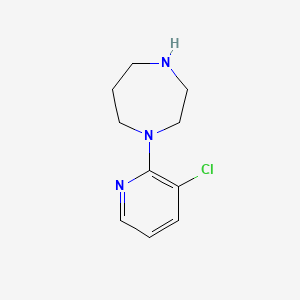

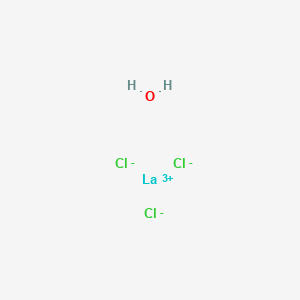

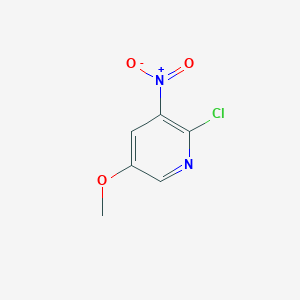

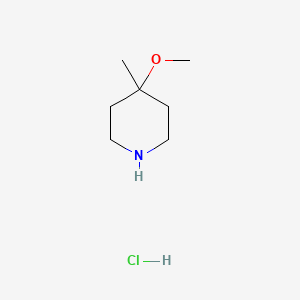

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)

![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)